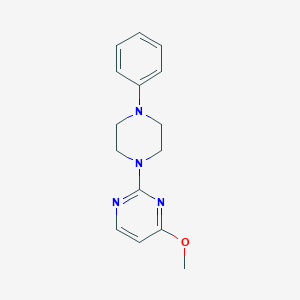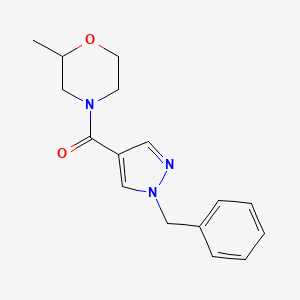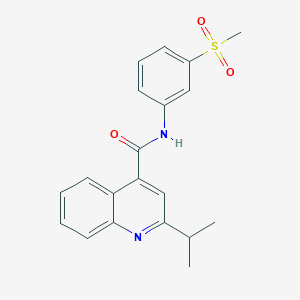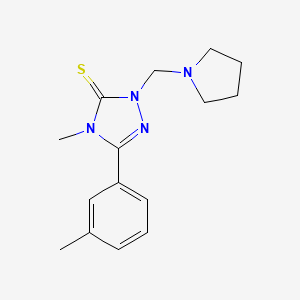
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of drugs for various medical conditions. MPP is a pyrimidine derivative that is synthesized through a multistep process involving the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine.
Mechanism of Action
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine works by inhibiting the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels helps regulate mood and can alleviate symptoms of depression and anxiety. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has also been shown to have an affinity for other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been shown to have antioxidant properties and can protect cells from oxidative stress. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also limitations to its use. 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has not yet been extensively studied in vivo, so its effects on whole organisms are not well understood.
Future Directions
There are many potential future directions for research on 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. Researchers are also interested in studying the effects of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine on other medical conditions such as neurodegenerative diseases and cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, as well as its effects on whole organisms.
Synthesis Methods
The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine to form 4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Scientific Research Applications
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been studied extensively for its potential application in the development of drugs for various medical conditions. One of the most promising areas of research for 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine is in the treatment of depression and anxiety disorders. Studies have shown that 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing its levels can help alleviate symptoms of depression and anxiety.
properties
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-7-8-16-15(17-14)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGLXBJSKKSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)

![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)



